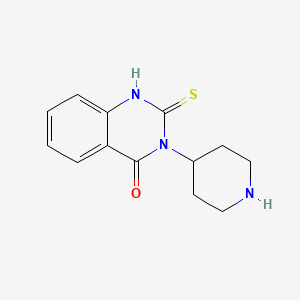
3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one” is a derivative of quinazolinone . Quinazolinones are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They have broad applications in the biological, pharmaceutical, and material fields .
Synthesis Analysis
Quinazolinones can be synthesized via amination and annulation of amidines and benzamides . This involves a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research indicates that quinazolinone derivatives exhibit significant antimicrobial and antifungal properties. For instance, novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones have shown considerable biological activity against standard bacterial and fungal strains (Anisetti & Reddy, 2012). Moreover, compounds based on various substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety have also demonstrated noteworthy antimicrobial activity (Patel et al., 2012).
Antitubercular Agents
The 2,4-diaminoquinazoline class, including derivatives with piperidin-1-yl groups, has been identified as effective inhibitors of Mycobacterium tuberculosis growth. Systematic evaluation of these derivatives has highlighted their potential as lead candidates for tuberculosis drug discovery, demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).
Antihypertensive Agents
Piperidine derivatives with a quinazoline ring system have been prepared and tested for antihypertensive activity. Among these compounds, specific derivatives produced strong hypotension in spontaneously hypertensive rat models, suggesting their potential as antihypertensive agents (Takai et al., 1986).
Insecticidal Efficacy
Research into novel bis quinazolinone derivatives has explored their insecticidal efficacy, indicating the potential of these compounds in pest control applications. Structural features of these compounds were assigned based on spectral analysis, highlighting the innovative approach to synthesizing compounds with potential utility in agriculture (El-Shahawi et al., 2016).
Propriétés
IUPAC Name |
3-piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-12-10-3-1-2-4-11(10)15-13(18)16(12)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDIYGWEBRHVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2928133.png)
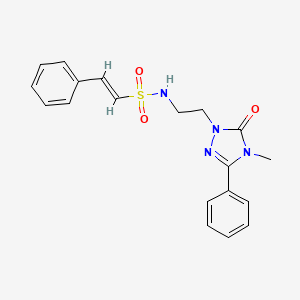
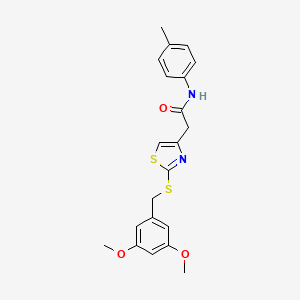
![3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928139.png)
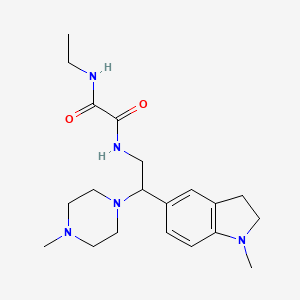
![N-ethyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2928142.png)
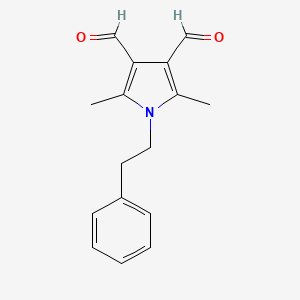
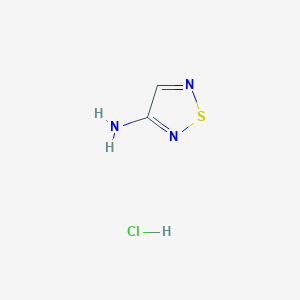
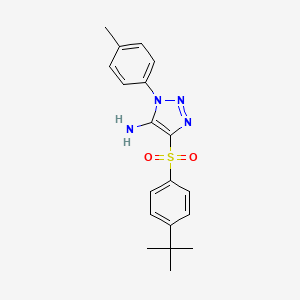
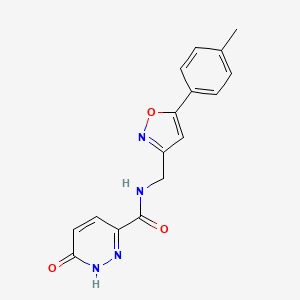
![9-Methyl-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2928151.png)
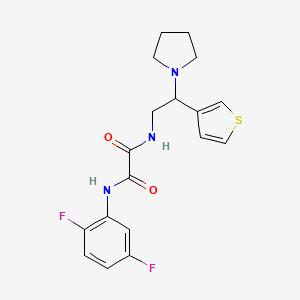

![2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2928155.png)